molecular formula C21H26N2O3 B486057 (3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone CAS No. 501104-49-0

(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B486057
CAS No.: 501104-49-0
M. Wt: 354.4g/mol
InChI Key: QDIYKVBLFOZGNR-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone is a piperazine-based methanone derivative characterized by a 3,4-dimethoxyphenyl group attached to a ketone moiety and a piperazine ring substituted with a 3,4-dimethylphenyl group. Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility, which enhances interactions with biological targets such as neurotransmitter receptors and enzymes . The methoxy and methyl substituents on the aryl groups likely influence lipophilicity, metabolic stability, and binding affinity.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-15-5-7-18(13-16(15)2)22-9-11-23(12-10-22)21(24)17-6-8-19(25-3)20(14-17)26-4/h5-8,13-14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIYKVBLFOZGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Substitution with Dimethoxyphenyl Group: The piperazine ring is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the dimethoxyphenyl group.

    Substitution with Dimethylphenyl Group: Finally, the compound is further reacted with 3,4-dimethylphenyl isocyanate to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis data, and properties:

Compound Name Piperazine Substituent Molecular Formula Molecular Weight Yield Melting Point (°C) Key Properties/Activities
Target Compound: (3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone 3,4-Dimethylphenyl C₂₁H₂₅N₂O₃ ~353.44 N/A N/A Inferred lipophilicity from methyl groups
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (20) 3,4-Dichlorophenyl C₂₂H₂₁Cl₂N₅O₃S 514.40 80% 177–180 High yield; sulfonamide moiety may enhance solubility
(3,4-Dimethoxyphenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone 4-Fluorophenyl C₁₉H₂₁FN₂O₃ 344.38 N/A N/A Fluorine enhances bioavailability via electronic effects
(3,4-Dimethoxyphenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone 3-Trifluoromethylphenyl C₂₀H₂₁F₃N₂O₃ 394.39 N/A N/A Strong electron-withdrawing group; potential metabolic resistance
2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone 4-Nitrophenyl C₂₀H₂₂N₄O₄ 382.42 N/A N/A Nitro group may increase reactivity but reduce solubility
(7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl)(4-phenylpiperazin-1-yl)methanone (14h) Phenyl C₂₄H₂₂N₆O₂ 426.47 >99% purity N/A High purity; pyrazolo-pyrimidine core improves solubility

Key Structural and Functional Insights:

Trifluoromethyl groups () introduce strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility .

Synthetic Efficiency :

  • Compounds with dichlorophenyl substituents () achieved yields up to 80%, suggesting robust synthetic routes for halogenated derivatives .
  • Pyrazolo-pyrimidine derivatives () demonstrated high purity (>99%), likely due to optimized coupling agents like HBTU .

Neurotrophic effects were observed in dimethoxyphenyl-styrylcyclohexene derivatives (), though structural divergence limits direct comparison .

Research Findings:

  • Electronic Effects : Fluorine and trifluoromethyl substituents modulate receptor binding via electronic effects, whereas methoxy groups may undergo O-demethylation metabolism .
  • Solubility Trends : Sulfonamide () and pyrazolo-pyrimidine () moieties improve aqueous solubility compared to purely aromatic systems .

Biological Activity

(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C22H30N2O2
  • Molecular Weight : 354.486 g/mol
  • Density : 1.069 g/cm³
  • Boiling Point : 507.4°C at 760 mmHg
  • Flash Point : 142.9°C

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties and neuroprotective effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity through various mechanisms:

  • Inhibition of Cancer Cell Proliferation :
    • A related compound demonstrated an IC50 value of 0.3 μM against leukemia cells, indicating potent cytotoxicity . This suggests that this compound may also possess similar properties.
  • Mechanisms of Action :
    • The compound may act by disrupting critical protein interactions involved in cell survival pathways, such as MDM2 and XIAP inhibition, leading to the activation of apoptotic pathways in cancer cells .

Neuroprotective Effects

Research into piperazine derivatives has shown promising antioxidative properties:

  • Oxidative Stress Reduction :
    • Compounds structurally related to this compound have been reported to protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS), thereby promoting cell survival in neurodegenerative contexts .

Case Studies and Research Findings

StudyFindings
Study on MDM2 InhibitionDemonstrated that structurally similar compounds can effectively inhibit MDM2 and XIAP, leading to increased apoptosis in cancer cells .
Antioxidative Activity EvaluationRelated piperazine derivatives showed significant protection against H₂O₂-induced oxidative stress in neuronal cell lines at concentrations as low as 20 μM .
Cytotoxicity AssaysTesting on various cancer cell lines revealed enhanced cytotoxicity with IC50 values significantly lower than those of traditional chemotherapeutics .

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